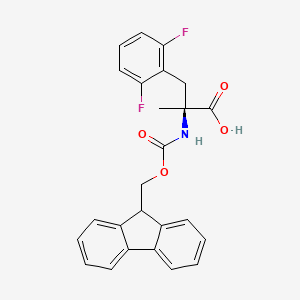

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid

Description

Historical Development of Fluorinated Amino Acid Chemistry

The field of fluorinated amino acid chemistry emerged from the fundamental recognition that fluorine, despite being absent from natural biological systems, could impart extraordinary properties to organic molecules when strategically incorporated. The journey toward understanding and utilizing fluorinated amino acids began in the mid-20th century when chemists first recognized the unique characteristics of the carbon-fluorine bond, often described as the strongest organic bond with bond dissociation energies reaching up to 544 kilojoules per mole. This exceptional bond strength, combined with fluorine's high electronegativity and small atomic radius, created opportunities for developing amino acid derivatives with enhanced stability and altered biological activity.

The early development of fluorinated amino acid chemistry was significantly influenced by the discovery of 4-fluoro-L-threonine, which remains the only naturally occurring fluorinated amino acid identified to date. This discovery provided crucial insights into the enzymatic mechanisms capable of introducing fluoride ions into organic compounds and demonstrated that fluorinated amino acids could exist in biological systems without causing catastrophic disruption. The biosynthesis of 4-fluoro-L-threonine involves specialized fluorinating enzymes, primarily fluorinases, which participate in a complex metabolic pathway that had remained largely unexplored until recent decades.

Building upon these foundational discoveries, researchers began systematic investigations into the synthesis and properties of artificially fluorinated amino acids during the 1980s and 1990s. The development of robust synthetic methodologies for introducing fluorine into amino acid structures represented a significant challenge, as traditional fluorination methods often required harsh reaction conditions incompatible with sensitive amino acid functionalities. Early synthetic approaches focused primarily on nucleophilic and electrophilic fluorination strategies, though these methods frequently suffered from modest yields and competing side reactions such as elimination or rearrangement.

The evolution of fluorinated amino acid chemistry accelerated dramatically with the advent of more sophisticated fluorinating reagents and methodologies. The introduction of reagents such as diethylaminosulfur trifluoride, morpholinosulfur trifluoride, and Selectfluor provided synthetic chemists with more reliable tools for introducing fluorine atoms into complex molecular architectures. These developments coincided with growing recognition of the potential applications of fluorinated amino acids in pharmaceutical research, particularly for modifying the pharmacokinetic properties of peptide-based drugs and enhancing their resistance to enzymatic degradation.

The field witnessed another significant advancement with the development of palladium-catalyzed cross-coupling reactions and photoredox catalysis methodologies, which opened new avenues for accessing complex fluorinated amino acid derivatives. These modern synthetic approaches enabled the preparation of amino acids bearing multiple fluorine atoms or complex fluorinated substituents that were previously inaccessible through conventional methods. The emergence of these technologies has been particularly important for accessing highly fluorinated aromatic amino acids, including perfluorinated derivatives that exhibit unique electronic properties due to their highly electron-deficient nature.

Significance of Fluorenylmethoxycarbonyl-Protected Amino Acids in Chemical Research

The fluorenylmethoxycarbonyl protecting group has revolutionized the field of peptide synthesis since its introduction, establishing itself as the method of choice for solid-phase peptide synthesis applications. The significance of fluorenylmethoxycarbonyl protection lies in its unique combination of stability under acidic conditions and selective removability under mild basic conditions, properties that make it ideally suited for modern peptide synthesis protocols. Unlike earlier protecting groups such as tert-butyloxycarbonyl, which require harsh acidic conditions for removal, the fluorenylmethoxycarbonyl group can be efficiently removed using weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups.

The development of fluorenylmethoxycarbonyl chemistry represented a paradigm shift in peptide synthesis methodology, enabling the construction of longer and more complex peptides with improved efficiency and reduced side reactions. The fluorenylmethoxycarbonyl group exhibits remarkable stability toward acids and hydrolysis, allowing for the use of acid-labile resins and side-chain protecting groups throughout the synthesis process. This orthogonality in protecting group strategies has been crucial for developing robust synthetic protocols capable of producing peptides containing multiple sensitive functionalities or post-translational modifications.

One of the most significant advantages of fluorenylmethoxycarbonyl-protected amino acids is their compatibility with automated synthesis platforms and parallel synthesis approaches. The fluorenylmethoxycarbonyl group possesses strong ultraviolet absorption characteristics, enabling real-time monitoring of deprotection reactions through ultraviolet spectroscopy. When the fluorenylmethoxycarbonyl group is removed by base treatment, it generates dibenzofulvene as a byproduct, which can be readily detected and quantified, providing valuable feedback for optimizing synthesis conditions and ensuring complete deprotection at each cycle.

The industrial standardization and quality control of fluorenylmethoxycarbonyl-protected amino acid derivatives has contributed significantly to the reliability and reproducibility of modern peptide synthesis. Most commercially available fluorenylmethoxycarbonyl amino acids now exhibit remarkably high reverse-phase high-performance liquid chromatography purity exceeding 99%, a substantial improvement from earlier generations of protected amino acids. This enhanced purity has been achieved through improved synthetic methodologies and rigorous quality control measures designed to minimize common impurities such as β-alanine derivatives formed through Lossen-type rearrangements and dipeptide contaminants generated during carboxyl activation.

The versatility of fluorenylmethoxycarbonyl chemistry extends beyond conventional amino acids to encompass a wide range of non-canonical amino acid derivatives, including fluorinated variants. The compatibility of fluorenylmethoxycarbonyl protecting groups with fluorinated amino acids has been particularly important for enabling the incorporation of these specialized building blocks into peptide sequences. Research has demonstrated that fluorenylmethoxycarbonyl-protected fluorinated amino acids maintain excellent solubility in organic solvents and exhibit stability under standard coupling conditions, making them readily amenable to standard solid-phase peptide synthesis protocols.

Structural Classification of Fluorinated Phenylalanine Derivatives

Fluorinated phenylalanine derivatives represent a diverse class of modified amino acids that can be systematically classified based on the position, number, and nature of fluorine substitutions on the aromatic ring. The structural classification of these compounds provides a framework for understanding their distinct properties and applications in chemical and biological research. The most fundamental classification distinguishes between mono-fluorinated, di-fluorinated, and highly fluorinated phenylalanine derivatives, with each category exhibiting characteristic physicochemical properties that reflect the extent of fluorine incorporation.

Mono-fluorinated phenylalanine derivatives constitute the simplest class of fluorinated aromatic amino acids, with fluorine substitution possible at the ortho (2-position), meta (3-position), or para (4-position) relative to the amino acid side chain. Each positional isomer exhibits distinct electronic and steric properties that influence protein folding, enzyme interactions, and biological activity. Para-fluorophenylalanine has been extensively studied as a natural phenylalanine analog and has demonstrated utility in protein engineering applications where subtle modifications to aromatic interactions are desired.

Di-fluorinated phenylalanine derivatives, including the 2,6-difluoro variant central to this discussion, represent a more complex class of fluorinated aromatic amino acids that exhibit enhanced properties compared to their mono-fluorinated counterparts. The 2,6-difluoro substitution pattern is particularly significant because it creates a symmetrical electronic environment around the aromatic ring while maintaining a relatively compact molecular structure. This substitution pattern has been shown to significantly alter the electron density distribution within the aromatic system, resulting in modified aromatic stacking interactions and hydrogen bonding patterns when incorporated into peptide and protein structures.

The electronic properties of 2,6-difluorophenylalanine derivatives are particularly noteworthy due to the combined inductive effects of the two fluorine substituents. The electron-withdrawing nature of fluorine atoms at the ortho positions significantly reduces the electron density of the aromatic ring, making it less nucleophilic and altering its capacity for π-π stacking interactions. This electronic modification can have profound effects on protein stability and folding patterns, as aromatic residues often play crucial roles in maintaining protein secondary and tertiary structure through hydrophobic interactions and aromatic stacking arrangements.

Highly fluorinated phenylalanine derivatives, including tetrafluoro and pentafluoro variants, represent the extreme end of the fluorination spectrum and exhibit unique properties that distinguish them from their less fluorinated analogs. Research has demonstrated that such extensively fluorinated amino acids can be successfully incorporated into proteins using engineered aminoacyl-transfer ribonucleic acid synthetase systems, enabling the production of proteins with dramatically altered physicochemical properties. The incorporation of these highly fluorinated residues has been shown to significantly enhance protein thermal stability and resistance to proteolytic degradation while maintaining biological activity.

| Fluorination Pattern | Electronic Effect | Hydrophobicity | Structural Impact | Applications |

|---|---|---|---|---|

| 2-Fluorophenylalanine | Moderate electron withdrawal | Slightly increased | Minimal steric effect | Protein engineering, enzyme studies |

| 3-Fluorophenylalanine | Moderate electron withdrawal | Increased | Minimal steric effect | Metabolic studies, protein labeling |

| 4-Fluorophenylalanine | Strong electron withdrawal | Increased | Minimal steric effect | Protein replacement studies |

| 2,6-Difluorophenylalanine | Strong electron withdrawal | Significantly increased | Moderate steric effect | Enhanced stability, imaging applications |

| 2,3,4,5,6-Pentafluorophenylalanine | Extreme electron withdrawal | Dramatically increased | Significant steric effect | Protein stabilization, fluorous interactions |

Importance of α-Methyl Substitution in Modified Amino Acids

The incorporation of α-methyl substituents into amino acid structures represents a fundamental modification strategy that profoundly influences both the conformational properties and biological behavior of the resulting derivatives. α-Methyl amino acids, characterized by the presence of an additional methyl group attached to the α-carbon center, exhibit significantly restricted conformational flexibility compared to their unsubstituted counterparts due to increased steric hindrance around the backbone. This conformational restriction has profound implications for peptide and protein structure, often leading to enhanced metabolic stability and altered biological activity profiles.

The conformational effects of α-methyl substitution are particularly pronounced in the context of peptide secondary structure formation. The additional methyl group creates substantial steric interactions with both the carbonyl oxygen of the preceding residue and the side chain substituent, effectively limiting the accessible φ and ψ dihedral angles along the peptide backbone. This restriction often favors the formation of specific secondary structures, including β-sheets and certain helical conformations, while disfavoring others. Research has demonstrated that the strategic incorporation of α-methyl amino acids can be used to stabilize desired secondary structures and enhance the overall stability of peptide-based therapeutics.

The metabolic stability conferred by α-methyl substitution represents one of the most significant advantages of these modified amino acids in pharmaceutical applications. Natural amino acids are susceptible to degradation by various proteolytic enzymes that recognize specific amino acid sequences and cleave peptide bonds through well-characterized mechanisms. The presence of an α-methyl group creates substantial steric hindrance that interferes with enzyme-substrate interactions, significantly reducing the rate of proteolytic cleavage. This enhanced resistance to enzymatic degradation has made α-methyl amino acids valuable components in the design of peptide-based drugs with improved pharmacokinetic properties.

In the specific context of fluorinated α-methyl amino acids, the combination of α-methyl substitution with fluorine incorporation creates synergistic effects that enhance both conformational control and physicochemical properties. The α-methyl group provides conformational restriction while the fluorine substituents modify electronic properties and hydrophobicity. For 2,6-difluoro-α-methylphenylalanine derivatives, this combination results in amino acids with precisely controlled conformational preferences and enhanced stability profiles that make them particularly valuable for protein engineering applications.

The synthetic accessibility of α-methyl amino acids has improved significantly with the development of advanced synthetic methodologies, including asymmetric alkylation reactions and stereoselective synthesis protocols. Modern synthetic approaches enable the preparation of α-methyl amino acids with high stereochemical purity, ensuring that the desired conformational properties are achieved without the complications that can arise from stereochemical mixtures. The availability of robust synthetic methods has facilitated the exploration of α-methyl amino acids in various research applications and has contributed to their growing importance in medicinal chemistry and chemical biology.

| α-Methyl Amino Acid Property | Effect | Mechanism | Biological Significance |

|---|---|---|---|

| Conformational Restriction | Reduced φ/ψ angle flexibility | Steric hindrance around α-carbon | Enhanced secondary structure stability |

| Proteolytic Resistance | Increased metabolic stability | Interference with enzyme active sites | Improved pharmaceutical properties |

| Side Chain Orientation | Altered rotamer populations | Steric interactions with α-methyl group | Modified protein-protein interactions |

| Hydrophobicity | Generally increased lipophilicity | Additional methyl group contribution | Enhanced membrane permeability |

| Synthetic Complexity | Increased structural complexity | Quaternary carbon center formation | Requires specialized synthetic methods |

Properties

IUPAC Name |

(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c1-25(23(29)30,13-19-21(26)11-6-12-22(19)27)28-24(31)32-14-20-17-9-4-2-7-15(17)16-8-3-5-10-18(16)20/h2-12,20H,13-14H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIVYBRWULFPFJ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1F)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=C(C=CC=C1F)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223105-51-8 | |

| Record name | (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-2,6-difluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)-2-methylpropanoic acid, commonly referred to as Fmoc-Difluoro-Phenylalanine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorophenyl moiety, and a branched propanoic acid backbone. These structural components contribute to its solubility, reactivity, and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor binding. The fluorenyl group enhances cellular uptake and bioavailability, while the difluorophenyl group may influence the compound's interaction with specific biological targets.

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with proteases and kinases, modulating their activity and potentially affecting cellular signaling pathways.

- Receptor Binding : The fluorenyl moiety facilitates binding to hydrophobic pockets in receptor proteins, enhancing the compound's affinity for its targets. This interaction can lead to altered receptor activity, impacting downstream signaling cascades.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in combating resistant bacterial strains.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study demonstrated that Fmoc-Difluoro-Phenylalanine inhibited the activity of specific serine proteases in vitro. The inhibition was dose-dependent, indicating a potential for therapeutic applications in diseases where these enzymes play a critical role.

- Antimicrobial Efficacy : Another research effort assessed the compound's antimicrobial properties against various bacterial strains. Results indicated significant inhibitory effects on Staphylococcus aureus and other pathogens, highlighting its potential as an antimicrobial agent.

- Antiproliferative Effects : The antiproliferative activity was evaluated using cancer cell lines where it showed promising results in reducing cell viability at low micromolar concentrations. This suggests a potential role in cancer therapy.

Preparation Methods

Synthesis of (S)-2-Amino-3-(2,6-difluorophenyl)-2-methylpropanoic Acid

The chiral amino acid backbone is synthesized via asymmetric Strecker synthesis or enzymatic resolution. The 2,6-difluorophenyl group is introduced through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The methyl group at the α-carbon necessitates stereoselective methods, such as Evans’ oxazolidinone auxiliaries or catalytic asymmetric hydrogenation.

Fmoc Protection of the α-Amino Group

Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding the Fmoc-protected derivative in >85% purity. Alternative reagents like Fmoc-OSu (N-hydroxysuccinimide ester) offer milder conditions, reducing side reactions.

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is primarily used in SPPS for constructing peptide chains with fluorinated residues. Key steps include:

Coupling to Resin-Bound Peptides

The Fmoc-protected amino acid is activated using carbodiimides (e.g., DIC or EDC) with hydroxybenzotriazole (HOBt) or Oxyma Pure as additives. A typical protocol involves dissolving the compound (0.45 M) and HOBt (0.9 M) in DMF, followed by DIC (1.35 M) addition. The activated species is coupled to a resin-bound peptide in three sequential spotting steps (2 µL each), each incubated for 10 minutes.

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acid Activation

Fmoc Deprotection

Deprotection uses 20% piperidine in DMF with 2% 1,8-diazabicycloundec-7-ene (DBU) to cleave the Fmoc group while preserving acid-labile side chains. Tert-butylamine has been explored as an alternative base for sensitive sequences, though it requires extended reaction times.

Chiral Purity Maintenance

The (S)-configuration is critical for biological activity. Chiral integrity is maintained by:

-

Low-temperature coupling : Reactions conducted at 0–5°C reduce epimerization.

-

Additive selection : HOBt suppresses racemization better than Oxyma.

-

Chiral HPLC analysis : Post-synthesis analysis using a Chiralpak IC column confirms enantiomeric excess (>99%).

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

-

Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 422.2 [M+H]+.

-

NMR spectroscopy : NMR (DMSO-d6) shows characteristic Fmoc aromatic protons at δ 7.30–7.90 ppm and difluorophenyl signals at δ 7.00–7.20 ppm.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during Fmoc protection. Process analytical technology (PAT) tools monitor reaction progress in real time, ensuring >98% yield. Regulatory-compliant storage requires freezing at -20°C under argon to prevent hydrolysis .

Q & A

Q. What are the recommended safety protocols for handling (S)-2-...-2-methylpropanoic acid in laboratory settings?

- Methodological Answer: The compound is classified under GHS as causing acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Key protocols include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols .

- Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- First Aid: Flush eyes with water for 15 minutes; rinse skin with soap and water .

Q. How is this compound typically synthesized, and what are the key reaction steps?

- Methodological Answer: Synthesis involves Fmoc protection of the amino group, followed by coupling with 2,6-difluorophenylmethylpropanoic acid derivatives. Key steps include:

- Fmoc Activation: Use carbodiimides (e.g., DCC) in dichloromethane or DMF to activate the carboxyl group .

- Coupling: React with the target amino acid under inert conditions (argon/nitrogen) at 0–4°C to minimize racemization .

- Deprotection: Remove Fmoc with 20% piperidine in DMF, followed by HPLC purification .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer: The Fmoc group enables selective deprotection in solid-phase peptide synthesis (SPPS). Applications include:

- Peptide Chain Elongation: As a protected amino acid building block for automated synthesizers .

- Hydrophobic Peptide Design: The 2,6-difluorophenyl group enhances lipid solubility for membrane-targeting peptides .

Advanced Research Questions

Q. What strategies optimize coupling efficiency in SPPS using this compound?

- Methodological Answer: Coupling efficiency depends on steric hindrance from the 2-methyl and difluorophenyl groups. Optimization strategies:

Q. How do 2,6-difluorophenyl substitutions influence peptide bioactivity?

- Methodological Answer: Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions. For example:

- Receptor Binding: Fluorine’s electronegativity improves interactions with aromatic residues in enzyme active sites .

- Pharmacokinetics: Fluorinated peptides show increased blood-brain barrier permeability in rodent models .

- Experimental Validation: Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using enzyme inhibition assays .

Q. How can contradictions in reported reaction yields or purity levels be resolved?

- Methodological Answer: Discrepancies often arise from variable Fmoc-deprotection efficiency or side reactions. Mitigation steps:

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Methodological Answer: Challenges include detecting trace impurities and confirming stereochemical integrity. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.